tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is a chemical compound with the molecular formula C12H21N3O4. It is known for its role in various chemical and biological applications, particularly in the synthesis of pharmaceuticals and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate as a starting material . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and minimal waste, with stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
Tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly as a precursor for drug molecules.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It binds to the active site of the target enzyme, altering its activity and affecting the biochemical pathway involved .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: An oral antiviral drug developed by Pfizer, known for its ability to inhibit the replication of SARS-CoV-2.
Alpha-ketoamide 13b: A compound used in the development of inhibitors for viral proteases.
Uniqueness
Tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)/t8?,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASISKBRBNTMFU-GKAPJAKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCNC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.